Methyl 3-(benzyloxy)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(benzyloxy)cyclobutanecarboxylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is a cyclobutane derivative featuring a benzyloxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate typically involves the following steps :
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research :
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Material Science: Utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)cyclobutanecarboxylate involves its reactivity due to the strained cyclobutane ring and the presence of functional groups. The benzyloxy group can participate in various nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis and reduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylmethoxy)cyclobutanecarboxylate
- Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
- 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester
Uniqueness
Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific combination of a cyclobutane ring, a benzyloxy group, and a methyl ester.
Properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-93-7, 84182-50-3 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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